Technical Guide: 2-(Methylsulfinyl)- vs. 2-(Methylsulfonyl)-10H-phenothiazine
Technical Guide: 2-(Methylsulfinyl)- vs. 2-(Methylsulfonyl)-10H-phenothiazine
Topic: Technical Guide: 2-(Methylsulfinyl)-10H-phenothiazine vs. 2-(Methylsulfonyl)-10H-phenothiazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Architecture, Synthetic Pathways, and Pharmacological Implications[1]
Executive Summary
This guide provides a high-resolution technical comparison between 2-(methylsulfinyl)-10H-phenothiazine (the sulfoxide core) and 2-(methylsulfonyl)-10H-phenothiazine (the sulfone core). While often encountered as the metabolic active moieties of the antipsychotic thioridazine (as Mesoridazine and Sulforidazine, respectively), the distinction between the sulfoxide and sulfone oxidation states is a critical determinant in medicinal chemistry. It governs chirality, solubility, metabolic stability, and—most critically—hERG channel affinity (cardiotoxicity).
This document serves as a reference for distinguishing these scaffolds in synthesis, analysis, and lead optimization.
Chemical & Physical Architecture
The fundamental difference lies in the oxidation state of the sulfur atom at position 2 of the phenothiazine ring. This alteration dictates the electronic environment of the tricyclic system and the molecule's stereochemistry.
Comparative Properties Table
| Feature | 2-(Methylsulfinyl)-10H-phenothiazine | 2-(Methylsulfonyl)-10H-phenothiazine |
| Common Drug Context | Core of Mesoridazine | Core of Sulforidazine |
| Oxidation State | Sulfoxide ( | Sulfone ( |
| CAS Number (Core) | 27612-10-8 (approx/related) | 23503-68-6 |
| Molecular Formula | ||
| Molecular Weight | ~261.36 g/mol | 277.36 g/mol |
| Stereochemistry | Chiral (Sulfur is a stereocenter) | Achiral (Symmetric |
| Electronic Effect | Moderate Electron Withdrawing (Inductive) | Strong Electron Withdrawing (Inductive & Resonance) |
| Solubility | Polar aprotic; soluble in DMSO, MeOH | Lower solubility; highly crystalline |
| Metabolic Stability | Intermediate; can be oxidized or reduced | Stable end-product of S-oxidation |
Structural Insight: The Chirality Factor
-
The Sulfoxide (Methylsulfinyl): The sulfur atom is pyramidal with a lone pair, creating a chiral center. In biological systems, enantiomers of sulfoxides often exhibit differential binding affinities. Mesoridazine is typically administered as a racemate, but the S-oxidation is stereoselective in vivo.
-
The Sulfone (Methylsulfonyl): The sulfur is tetrahedral (pseudo-tetrahedral) with two oxygen atoms, rendering it achiral. This eliminates stereoisomer-dependent pharmacodynamics for this specific functional group.
Synthetic Pathways & Manufacturing
Synthesis of these cores typically proceeds via the controlled oxidation of 2-(methylthio)-10H-phenothiazine (the sulfide precursor). The challenge in process chemistry is selectivity : stopping at the sulfoxide without over-oxidizing to the sulfone.
Reaction Workflow (DOT Visualization)
Figure 1: Stepwise oxidation pathway. Controlling the oxidant equivalents (1.0 vs >2.0) determines the product.
Experimental Protocol: Selective Synthesis
Objective: Isolate the Sulfoxide (Methylsulfinyl) vs. Sulfone (Methylsulfonyl).
-
Starting Material: Dissolve 10 mmol of 2-(methylthio)-10H-phenothiazine in Dichloromethane (DCM).
-
For Sulfoxide (Kinetic Control):
-
Cool solution to 0°C to reduce reaction rate.
-
Add 1.0 equivalent of m-chloroperbenzoic acid (mCPBA) dropwise over 30 minutes.
-
Mechanism: The electrophilic oxygen attacks the sulfur lone pair. Low temperature prevents the second oxidation.
-
Quench: Wash with saturated
immediately upon consumption of starting material (monitor via TLC/HPLC).
-
-
For Sulfone (Thermodynamic Control):
-
Maintain solution at Reflux or Room Temperature.
-
Add 2.5 equivalents of mCPBA or use
in Acetic Acid. -
Mechanism: The second oxidation (sulfoxide to sulfone) is slower due to the electron-withdrawing nature of the sulfoxide oxygen, requiring forcing conditions (heat/excess oxidant).
-
Pharmacological Implications (Drug Development Context)
In the context of antipsychotic development (Thioridazine analogs), the transition from Sulfoxide to Sulfone alters the safety profile significantly.
Metabolic Cascade & Toxicity
The "10H" core is usually N-substituted (e.g., with a piperidine side chain) in active drugs. The liver enzyme CYP2D6 drives the conversion.
-
Efficacy (D2 Receptor): Both the Sulfoxide (Mesoridazine) and Sulfone (Sulforidazine) retain high affinity for the Dopamine D2 receptor. They are equipotent or more potent than the parent sulfide.
-
Safety (hERG Channel & QT Prolongation): This is the critical failure mode.
-
Mesoridazine (Sulfoxide): Highly potent hERG blocker. Associated with severe QT prolongation and Torsades de Pointes.[1]
-
Sulforidazine (Sulfone): Also blocks hERG, but pharmacokinetics often lead to lower circulating levels compared to the sulfoxide in extensive metabolizers.
-
Regulatory Impact: Thioridazine was withdrawn/restricted largely because these two metabolites accumulate and drive cardiotoxicity.
-
Pathway Diagram: Metabolic Bioactivation
Figure 2: The CYP2D6-mediated metabolic cascade. Both oxidation states contribute to therapeutic efficacy and cardiotoxicity.
Analytical Methodologies
Differentiating these compounds requires precise analytical techniques due to their structural similarity.
Mass Spectrometry (LC-MS/MS)
-
Differentiation Rule:
-
Sulfide (Parent): Base Mass (
). -
Sulfoxide:
Da (Addition of one Oxygen). -
Sulfone:
Da (Addition of two Oxygens).
-
-
Fragmentation: Under collision-induced dissociation (CID), sulfoxides often show a characteristic loss of oxygen (M-16) or methyl radical, whereas sulfones are more stable and may lose the entire
group.
NMR Spectroscopy ( NMR)
-
Methyl Shift: The chemical shift of the
protons is diagnostic.-
Sulfide:
ppm. -
Sulfoxide:
ppm (Deshielded). -
Sulfone:
ppm (Highly deshielded due to two oxygens).
-
-
Aromatic Region: The electron-withdrawing nature of the sulfone causes a more significant downfield shift of the adjacent aromatic protons (positions 1 and 3) compared to the sulfoxide.
References
-
Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition.[1][2] Link
-
Llerena, A., et al. (2002). Interindividual variability in the metabolism of thioridazine: relevance of CYP2D6. European Journal of Clinical Pharmacology. Link
-
PubChem Compound Summary. (2025). 2-(Methylsulfonyl)-10H-phenothiazine (CAS 23503-68-6).[3][4][5][6][7] National Center for Biotechnology Information. Link
-
Kongsamut, S., et al. (2002). A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. European Journal of Pharmacology. Link
-
Thanacoody, H. K., et al. (2007). Comparison of the effects of thioridazine and mesoridazine on the QT interval in healthy adults. Clinical Pharmacology & Therapeutics. Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetic interaction of fluvoxamine and thioridazine in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 23503-68-6: 2-(Methylsulfonyl)-10H-phenothiazine [cymitquimica.com]
- 4. 23503-68-6 CAS MSDS (2-(methylsulphonyl)-10H-phenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(methylsulphonyl)-10H-phenothiazine [23503-68-6] | Chemsigma [chemsigma.com]
- 6. 2-(Methylsulfonyl) Phenothiazine | CAS 23503-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-(methylsulphonyl)-10H-phenothiazine | C13H11NO2S2 | CID 90134 - PubChem [pubchem.ncbi.nlm.nih.gov]
